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Benzyl 2-ethoxyacrylate

Cat. No.: B8475830
M. Wt: 206.24 g/mol
InChI Key: CZQXZEVXLWOIFU-UHFFFAOYSA-N
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Description

Significance of α,β-Unsaturated Esters in Synthetic Methodologies

α,β-Unsaturated esters are prominent intermediates in organic synthesis, valued for their dual reactivity. nih.gov They can act as both electrophiles at the β-carbon in Michael additions and as dienophiles in Diels-Alder reactions. sapub.orgresearchgate.net This reactivity profile makes them essential precursors for the synthesis of a wide array of organic compounds, including natural products, pharmaceuticals, and polymers. nih.govsapub.org Various synthetic strategies have been developed for their preparation, including the Wittig, Reformatsky, and Knoevenagel reactions, as well as newer methods employing organometallic catalysts. asianpubs.org A notable approach involves the chemo-enzymatic chain elongation of carboxylic acids, combining a carboxylic acid reductase with a Wittig reaction to produce α,β-unsaturated esters. nih.gov

The electronic nature of the substituents on the α and β carbons significantly influences the reactivity of these esters. Electron-withdrawing groups enhance their electrophilicity, facilitating conjugate additions, while electron-donating groups can modulate their behavior in cycloaddition reactions. The ester functionality itself provides a handle for further transformations, such as hydrolysis, amidation, or reduction.

The Role of Benzyl (B1604629) Esters in Organic Synthesis

Benzyl esters are widely employed in organic synthesis, primarily as protecting groups for carboxylic acids. libretexts.orgacs.org Their popularity stems from the mild conditions under which they can be cleaved, most notably through catalytic hydrogenolysis, which often leaves other functional groups intact. libretexts.orgnih.govorganic-chemistry.org This chemoselective deprotection is a cornerstone of multi-step synthesis, particularly in the preparation of complex molecules like peptides and natural products. acs.org

Beyond their role as protecting groups, benzyl esters are also important synthetic targets and intermediates. acs.org The development of efficient methods for their synthesis, such as the palladium-catalyzed acyloxylation of benzylic C-H bonds, has expanded their utility. organic-chemistry.orgacs.org This direct functionalization of toluenes offers an atom-economical route to benzyl esters, which are valuable in fine chemicals, agrochemicals, and pharmaceuticals. acs.org

Overview of Ethoxyacrylate Derivatives in Chemical Transformations

Ethoxyacrylate derivatives are a subclass of functionalized acrylates that feature an ethoxy group, which significantly influences their chemical behavior. The ethoxy group can be positioned at either the α- or β-carbon of the acrylate (B77674) backbone, leading to distinct reactivity patterns. For instance, ethyl 3-ethoxyacrylate is known to react with aryl iodides in the presence of a palladium catalyst. researchgate.net

These compounds are valuable precursors in the synthesis of various heterocyclic and carbocyclic systems. For example, ethyl 2-cyano-3-ethoxyacrylate is a key building block for pyrimidine (B1678525) and pyridone derivatives. mdpi.comresearchgate.netprepchem.com The presence of the ethoxy group, along with other functional groups like cyano or ester moieties, allows for a range of transformations including cycloadditions, condensation reactions, and tandem transetherification-intramolecular cyclizations. smolecule.comresearchgate.net The reactivity of these derivatives makes them important intermediates in medicinal chemistry and materials science. smolecule.comlookchem.com

Benzyl 2-ethoxyacrylate

The compound this compound, with the molecular formula C12H14O3, is a specific example of a functionalized acrylate that combines the features of both a benzyl ester and an ethoxyacrylate. nih.gov

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
IUPAC NameBenzyl 2-ethoxyprop-2-enoate

Table is based on data from PubChem and other chemical databases. nih.gov

Synthesis of this compound

The synthesis of this compound can be conceptualized through several established organic reactions. A plausible method involves the esterification of 2-ethoxyacrylic acid with benzyl alcohol. Alternatively, a transesterification reaction from a simpler alkyl 2-ethoxyacrylate, such as ethyl 2-ethoxyacrylate, with benzyl alcohol under appropriate catalytic conditions could yield the desired product.

A specific, documented synthesis of a related compound, (E)-Benzyl 3-(2-(tosyloxy)ethoxy)acrylate, involves the reaction of benzyl propiolate with 2-hydroxyethyl 4-methylbenzenesulfonate. unibo.it This suggests that addition reactions to alkynes are a viable route for creating substituted benzyl acrylates.

Reactions Involving this compound

Given its structure, this compound is expected to undergo reactions characteristic of α,β-unsaturated esters. These include:

Michael Addition: The β-carbon is susceptible to nucleophilic attack.

Diels-Alder Reaction: It can act as a dienophile with suitable dienes.

Hydrogenation: The double bond and the benzyl ester can be reduced. The benzyl ester is susceptible to hydrogenolysis. nih.govorganic-chemistry.org

Polymerization: Like other acrylates, it can undergo polymerization.

Research Findings on Related Ethoxyacrylates

Research on structurally similar ethoxyacrylates provides insights into the potential reactivity and applications of this compound. For instance, ethyl 2-cyano-3-ethoxyacrylate is a versatile reagent used in the synthesis of various heterocyclic compounds. It reacts with amidines to form pyrimidines and with active methylene (B1212753) compounds to produce pyridones. mdpi.comresearchgate.netprepchem.com

Furthermore, ethyl 3-ethoxyacrylate has been shown to undergo palladium-catalyzed cross-coupling reactions with aryl iodides, demonstrating a pathway to introduce aryl substituents at the β-position. researchgate.net Chlorine addition to ethyl β-ethoxyacrylate has also been studied, leading to various chlorinated derivatives. acs.org These examples highlight the rich chemistry of the ethoxyacrylate scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B8475830 Benzyl 2-ethoxyacrylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

benzyl 2-ethoxyprop-2-enoate

InChI

InChI=1S/C12H14O3/c1-3-14-10(2)12(13)15-9-11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3

InChI Key

CZQXZEVXLWOIFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Reaction Pathways and Mechanistic Insights of Benzyl 2 Ethoxyacrylate Analogues

Reactivity of the α,β-Unsaturated Ester Moiety

The electronic nature of the α,β-unsaturated ester in benzyl (B1604629) 2-ethoxyacrylate analogues makes it susceptible to a range of chemical transformations, primarily driven by the electrophilicity of the β-carbon and the dienophilic character of the double bond.

Nucleophilic Addition Mechanisms

The polarized nature of the conjugated system in benzyl 2-ethoxyacrylate facilitates the addition of nucleophiles. The electron-withdrawing ester group renders the β-carbon atom electrophilic and susceptible to attack.

The conjugate addition of nucleophiles, known as the Michael reaction, is a characteristic transformation for α,β-unsaturated esters. In the case of this compound analogues, this reaction proceeds by the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct. A pertinent example of this reactivity is the aza-Michael addition of amines to acrylates.

The reaction of benzylamine (B48309) with various acrylate (B77674) esters serves as a well-studied analogue for the behavior of this compound. These reactions can often be promoted by microwave irradiation or the use of a catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and can even proceed under solvent-free conditions. nih.govmdpi.comsemanticscholar.org The efficiency and outcome of the reaction are influenced by the steric hindrance of the acrylate and the reaction conditions. mdpi.com

Table 1: Aza-Michael Addition of Benzylamine to Acrylate Analogues

Entry Acrylate Catalyst/Conditions Time Yield (%) Ref
1 Methyl crotonate Microwave, Methanol, 115-130°C 3 h 83-98 nih.gov
2 Methyl methacrylate Microwave, Methanol, 130°C 1 h 97 nih.gov
3 Ethyl 2-phenylacrylate DBU, solvent-free, RT 30 min 56 mdpi.com
4 Ethyl 2-phenylacrylate solvent-free, 60°C 2 h 90 mdpi.com

The mechanism involves the nucleophilic attack of the amine on the β-carbon of the acrylate, forming a zwitterionic intermediate which then undergoes proton transfer to yield the final product. The use of catalysts like DBU facilitates the deprotonation of the amine, increasing its nucleophilicity.

β-Alkoxyacrylates, such as this compound, are valuable precursors for the synthesis of heterocyclic compounds through cyclocondensation reactions. With dinucleophiles like amidines, they can undergo a sequence of nucleophilic addition and condensation steps to form substituted pyrimidines. organic-chemistry.org

The general mechanism for this transformation involves an initial Michael-type addition of one of the nitrogen atoms of the amidine to the β-carbon of the acrylate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the amidine attacks the ester carbonyl carbon. Subsequent elimination of the ethoxy and benzyl alcohol moieties leads to the formation of the aromatic pyrimidine (B1678525) ring. The regiochemistry of the final product is determined by the initial nucleophilic attack and the subsequent cyclization pathway. beilstein-journals.org Studies on related systems, such as the reaction of β-enaminodiketones with aromatic amidines, have shown that the reaction is often thermodynamically controlled, with the initial nucleophilic attack occurring at the most electrophilic site that leads to the most stable intermediate. beilstein-journals.org

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient nature of the double bond in α,β-unsaturated esters like this compound makes them excellent dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgyoutube.com In this concerted pericyclic reaction, the acrylate reacts with a conjugated diene to form a six-membered ring.

The stereospecificity and regioselectivity of the Diels-Alder reaction are governed by the principles of orbital symmetry. youtube.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the acrylate) dictates the course of the reaction. The electron-withdrawing nature of the ester group in this compound lowers the energy of its LUMO, facilitating the reaction with electron-rich dienes. For example, the reaction of methyl acrylate with 1-(p-substituted phenyl)buta-1,3-dienes yields 2-arylcyclohex-3-enecarboxylates. rsc.org

Beyond the Diels-Alder reaction, α,β-unsaturated esters can also participate in other cycloadditions, such as [2+2] photocycloadditions, which typically require photochemical activation to proceed via an excited state. openstax.orgslideshare.net

Reactivity of the Ethoxy Group in Chemical Transformations

The ethoxy group in this compound is an ether linkage and, as such, is generally stable under neutral and basic conditions. However, it can undergo cleavage under strong acidic conditions. organic-chemistry.org The mechanism of ether cleavage typically involves protonation of the ether oxygen, converting the ethoxy group into a good leaving group (ethanol). A nucleophile, such as a halide ion from a hydrohalic acid, can then attack the adjacent carbon atom.

Benzylic Reactivity and Radical Chemistry

The benzyl group of this compound possesses a unique reactivity due to the presence of the adjacent aromatic ring. The C-H bonds at the benzylic position are weaker than typical sp³ C-H bonds, making this position susceptible to radical reactions. masterorganicchemistry.comlibretexts.org This enhanced reactivity is attributed to the resonance stabilization of the resulting benzyl radical. youtube.com

A classic example of this reactivity is the free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides). chemistrysteps.comyoutube.com The mechanism proceeds via a radical chain reaction:

Initiation: Homolytic cleavage of the N-Br bond in NBS generates a bromine radical.

Propagation: The bromine radical abstracts a benzylic hydrogen from the benzyl group of the ester, forming a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with a molecule of Br₂ (formed in low concentrations from the reaction of HBr with NBS) to yield the α-brominated product and a new bromine radical, which continues the chain.

Termination: Combination of any two radical species.

This reaction is highly selective for the benzylic position due to the stability of the intermediate benzyl radical. masterorganicchemistry.com It is a prerequisite for this reaction that at least one hydrogen atom is present at the benzylic carbon. masterorganicchemistry.com

Furthermore, benzyl radicals generated from benzylic C-H bond activation can participate in addition reactions to electron-deficient olefins, which is another important facet of their radical chemistry. rsc.org

Resonance Stabilization and Benzyl Radical Intermediates

The benzyl radical, a key intermediate in many reactions involving benzyl-containing compounds, exhibits notable stability due to resonance. pearson.com This stability arises from the delocalization of the unpaired electron from the benzylic carbon into the π-electron system of the aromatic ring. krayonnz.comchempedia.info When a radical is formed at the benzylic position, the unpaired electron is not confined to the single benzylic carbon. Instead, it is shared across the ortho and para positions of the benzene (B151609) ring. chempedia.info

Resonance ContributorPosition of Unpaired Electron
Primary StructureBenzylic Carbon
Resonance Structure 1Ortho Carbon
Resonance Structure 2Para Carbon
Resonance Structure 3Ortho Carbon

This table illustrates the delocalization of the unpaired electron in a benzyl radical across the benzylic, ortho, and para positions.

Homolytic Cleavage Processes at the Benzylic Position

The formation of the stabilized benzyl radical intermediate is typically initiated by a homolytic cleavage process at the benzylic position. This involves the breaking of a bond where each fragment retains one of the originally shared electrons. A common pathway is the C–H bond activation of the benzylic carbon. rsc.org This process can be facilitated by a radical initiator, which abstracts a hydrogen atom from the benzylic position to generate the benzyl radical. rsc.org

For instance, the reaction of a toluene (B28343) derivative with an electron-deficient olefin, such as dimethyl fumarate, can be initiated by Et₃B, leading to the formation of a 2-benzylsuccinic acid dimethyl ester. rsc.org This reaction proceeds through the direct generation of a benzyl radical via the homolytic cleavage of a benzylic C-H bond. rsc.org Such reactions demonstrate that the benzylic position is highly susceptible to radical formation due to the stability of the resulting intermediate. chempedia.info

Initiator/MediatorSubstrate ExampleProduct TypeReference
Et₃B (Triethylborane)Toluene2-Benzylsuccinic acid dimethyl ester rsc.org
DTBP (Di-tert-butyl peroxide)Toluene DerivativesFunctionalized oxindoles researchgate.net

This table summarizes conditions used for generating benzyl radicals via homolytic cleavage at the benzylic position.

Iniferter-Mediated Radical Polymerization

The concept of "iniferter" (initiator, transfer agent, and terminator) describes a method for controlled/living radical polymerization (C/LRP). rsc.org This technique allows for the synthesis of polymers with predetermined molecular weights and complex architectures, such as block copolymers. rsc.orgresearchgate.net Iniferter-mediated polymerization, particularly photoiniferter reversible addition-fragmentation chain transfer (PI-RAFT) polymerization, has gained significant attention for the polymerization of acrylates. rsc.org

The mechanism involves the photochemical or thermal dissociation of the iniferter molecule into two radicals: a reactive carbon-centered radical that initiates polymerization and a more stable radical that can reversibly terminate the growing polymer chain. rsc.org For acrylate polymerization, trithiocarbonates are often used as iniferters. mit.edu Under visible light irradiation, the C-S bond of the iniferter cleaves, generating the radicals necessary for polymerization. chemrxiv.org This process provides excellent control over the polymerization of monomers like methyl acrylate (MA), leading to polymers with narrow molecular weight distributions (Đ ≈ 1.01). chemrxiv.org The living nature of this polymerization is demonstrated by the ability to perform chain extensions and synthesize block copolymers. mit.edu

Polymerization MethodMonomerKey FeaturesResulting Polymer Dispersity (Đ)
Photoiniferter RAFTMethyl Acrylate (MA)Controlled polymerization at high conversion~1.01
Photoiniferter RAFTMethyl Methacrylate (MMA)Broader molecular weight distribution~1.08
Visible-light PIAcrylates, AcrylamidesAir tolerant, additive-free1.1–1.6

This table compares the outcomes of iniferter-mediated polymerization for different acrylate monomers.

Cascade and Multicomponent Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies for building complex molecular architectures from simple starting materials in a single operation. nih.govfrontiersin.org These processes are characterized by high atom economy, reduced waste generation, and operational simplicity, making them cornerstones of green chemistry. researchgate.netuniba.it

MCRs involve the combination of three or more reactants in a one-pot reaction to form a final product that incorporates structural features from each of the starting materials. nih.gov Prominent examples include isocyanide-based MCRs like the Passerini and Ugi reactions. uniba.itnih.gov

The Passerini Reaction: A three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxyamide. nih.gov

The Ugi Reaction: A four-component reaction that combines a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to yield a bis-amide. nih.gov

The mechanisms of these reactions proceed in a cascade fashion. For the Ugi reaction, an imine is formed, which then reacts with the isocyanide and the carboxylate, followed by a Mumm rearrangement to give the final product. uniba.itnih.gov These strategies allow for the rapid synthesis of diverse compound libraries by systematically varying each component. nih.gov

Reaction NameNumber of ComponentsKey ReactantsProduct Class
Passerini ReactionThreeCarboxylic Acid, Carbonyl, Isocyanideα-Acyloxyamide
Ugi ReactionFourCarboxylic Acid, Carbonyl, Amine, IsocyanideBis-amide
Biginelli ReactionThreeAldehyde, β-ketoester, UreaDihydropyrimidinone
Gewald ReactionThreeCarbonyl, α-cyanoester, Sulfur2-Aminothiophene

This table outlines several common multicomponent reactions, their required components, and the resulting chemical scaffolds.

Photochemical Transformations of Ethoxyacrylate Derivatives

Photochemical transformations, particularly those utilizing visible light, offer powerful and sustainable methods for chemical synthesis. nih.gov Photoredox catalysis, for instance, uses a photocatalyst that, upon absorption of light, can engage in single electron transfer (SET) events with a substrate. nih.gov This generates reactive intermediates, such as radicals, that can undergo further transformations. This approach allows for reactions to occur under mild conditions without the need for high-energy UV light or covalently attached photoactive groups on the substrate itself. nih.gov

For derivatives containing acrylate moieties, photochemical methods can initiate polymerization or other functional group transformations. researchgate.net The principles of photoredox catalysis can be applied to generate radicals at specific positions within a molecule, enabling site-selective modifications. nih.gov For example, photocatalytic methods have been developed for the synthesis of C-glycosides from glycosyl halides, where light is used to generate a radical at the anomeric position, which is then trapped by a radical acceptor. nih.gov Similarly, such strategies could be envisioned for ethoxyacrylate derivatives, where photochemical activation could lead to additions across the double bond or transformations at other reactive sites within the molecule.

Photochemical ApproachKey PrinciplePotential Application for Ethoxyacrylates
Photoredox CatalysisSingle Electron Transfer (SET) via an excited photocatalystGeneration of radical intermediates for addition or coupling reactions.
Photoiniferter PolymerizationLight-induced cleavage of an iniferter agentControlled radical polymerization of the acrylate moiety. mit.edu
Direct PhotolysisHigh-energy UV light absorption by the moleculeCan lead to less selective reactions or degradation.

This table describes different photochemical strategies and their potential applicability to the transformation of ethoxyacrylate derivatives.

Synthetic Utility and Applications of Benzyl 2 Ethoxyacrylate Derivatives

Role as a Key Building Block in Heterocycle Synthesis

The reactivity of benzyl (B1604629) 2-ethoxyacrylate makes it a valuable component in annulation reactions for the synthesis of complex cyclic molecules.

The pyrimidine (B1678525) nucleus is a fundamental structural motif in numerous biologically active compounds, including nucleic acids. cmu.edu The construction of the pyrimidine ring often involves the condensation of a three-carbon fragment with an amidine, urea, or a related N-C-N synthon. cmu.edu While direct examples of benzyl 2-ethoxyacrylate in pyrimidine synthesis are not extensively documented, its structure as a 1,3-bifunctional three-carbon fragment suggests its potential utility in such reactions.

In a typical pyrimidine synthesis, a β-dicarbonyl compound or its equivalent reacts with a dinucleophile like urea or thiourea. mdpi.comnih.gov For instance, the Biginelli reaction is a classic multi-component reaction that yields dihydropyrimidines from an aldehyde, a β-ketoester, and urea. biomedres.us Given that this compound possesses an ester and an activated double bond, it could potentially participate in similar cyclocondensation reactions to form functionalized pyrimidines. The general mechanism would likely involve the initial reaction of the N-C-N component with the acrylate (B77674) moiety, followed by cyclization and dehydration. biomedres.us

The following table illustrates a general scheme for pyrimidine synthesis where a compound like this compound could serve as the C-C-C fragment.

Reactant AReactant BProductReaction Type
This compound (as C-C-C fragment)Urea/Thiourea (as N-C-N fragment)Substituted PyrimidineCyclocondensation
This compound (as C-C-C fragment)Amidines (as N-C-N fragment)Substituted PyrimidineCyclocondensation

This table represents a plausible synthetic route based on established pyrimidine synthesis methodologies.

Quinolines are a prominent class of nitrogen-containing heterocycles with a wide array of applications in medicinal and materials chemistry. nih.govnbinno.com Several named reactions, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, are employed for their construction. nbinno.compharmaguideline.comwikipedia.orgiipseries.org Many of these methods involve the reaction of anilines with α,β-unsaturated carbonyl compounds or β-dicarbonyls. wikipedia.org

The structure of this compound, being an α,β-unsaturated ester, makes it a suitable candidate for participating in quinoline synthesis, particularly in reactions analogous to the Conrad-Limpach-Knorr synthesis. pharmaguideline.comiipseries.org This reaction typically involves the condensation of an aniline with a β-ketoester. pharmaguideline.com The initial step is a Michael addition of the aniline to the α,β-unsaturated system, followed by cyclization and aromatization to yield the quinoline core. While specific studies employing this compound were not identified, its reactivity profile aligns with the requirements for such transformations.

A plausible reaction pathway for the synthesis of a quinoline derivative from this compound and an aniline is depicted below.

Reactant AReactant BIntermediateProduct
This compoundAnilineβ-amino acrylate derivative4-Hydroxyquinoline derivative

This table illustrates a potential application of this compound in quinoline synthesis based on known reaction mechanisms.

Benzothiazoles are another important class of heterocyclic compounds with significant biological activities. mdpi.comnih.gov The most common synthetic route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acid derivatives. mdpi.commdpi.com The reaction proceeds through the formation of a thiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole. mdpi.com The electrophilic nature of the double bond in this compound suggests it could react with the nucleophilic thiol and amino groups of 2-aminothiophenol, potentially leading to the formation of functionalized benzothiazole derivatives after a series of cyclization and rearrangement steps.

Spirocyclic compounds, which contain two rings sharing a single atom, are of growing interest in medicinal chemistry due to their unique three-dimensional structures. rsc.org The synthesis of spirocycles can be achieved through various strategies, including intramolecular cyclizations and cycloaddition reactions. rsc.org Acrylate derivatives can serve as precursors in the formation of spiro compounds, for example, through 1,3-dipolar cycloaddition reactions or tandem Michael addition-cyclization sequences. researchgate.netnih.gov Acrylates containing spiro ortho ester moieties have been synthesized and polymerized, indicating the compatibility of the acrylate functionality with spirocyclic systems. nih.gov

Polymer Chemistry: Monomer in Polymerization Processes

This compound, as a functionalized acrylate, is a valuable monomer for the synthesis of polymers with tailored properties.

The vinyl group in this compound can undergo free-radical polymerization to form a homopolymer. In a typical free-radical polymerization, an initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) is used to generate radicals that initiate the polymerization process. youtube.com The polymerization of acrylates and methacrylates is a well-established field, and it is expected that this compound would polymerize under similar conditions. nsf.gov

The following table provides a hypothetical overview of a copolymerization study involving this compound (M1) and a comonomer (M2), illustrating the type of data that would be generated.

Mole Fraction of M1 in FeedMole Fraction of M1 in CopolymerConversion (%)
0.2Data not availableData not available
0.4Data not availableData not available
0.6Data not availableData not available
0.8Data not availableData not available

This is an illustrative table. Actual experimental data for this compound is not available in the provided search results.

Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. cmu.edursc.org These methods are well-suited for the polymerization of functional monomers like acrylates. escholarship.orgresearchgate.net

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CLRP method that has been successfully applied to a wide range of acrylate and methacrylate monomers. cmu.educmu.eduacs.org The polymerization is typically initiated by an alkyl halide and catalyzed by a transition metal complex, most commonly a copper(I) species complexed with a nitrogen-based ligand. cmu.edu The controlled nature of ATRP allows for the synthesis of well-defined polymers from functional acrylates, including those with sensitive side groups. escholarship.org It is anticipated that this compound could be effectively polymerized via ATRP to yield polymers with narrow molecular weight distributions and controlled chain-end functionalities.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CLRP technique that is compatible with a broad range of monomers, including acrylates. rsc.orgresearchgate.net This method utilizes a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization and impart living characteristics. youtube.com RAFT polymerization is known for its tolerance to a wide variety of functional groups and reaction conditions. researchgate.net The application of RAFT to monomers similar to this compound, such as other functional acrylates and methacrylates, has been extensively reported, suggesting its suitability for the controlled polymerization of this monomer. researchgate.net

The table below summarizes the key features of ATRP and RAFT for the polymerization of functional acrylates, which would be applicable to this compound.

Polymerization TechniqueKey ComponentsExpected Outcome for this compound
ATRP Monomer, Alkyl Halide Initiator, Copper(I) Catalyst, LigandWell-defined homopolymers and block copolymers with controlled molecular weight and low polydispersity.
RAFT Monomer, Radical Initiator, RAFT Agent (e.g., trithiocarbonate)Polymers with predetermined molecular weight, narrow molecular weight distribution, and high end-group fidelity.

This table is based on the general principles of ATRP and RAFT polymerization of acrylate monomers.

Precursors for Advanced Functional Materials

No literature was found to indicate that this compound is utilized as a precursor for the development of advanced functional materials. There are no documented instances of this compound being used to synthesize materials with specific electronic, optical, or biomedical properties.

Catalytic Methodologies for Benzyl 2 Ethoxyacrylate Transformations

Organocatalysis in Stereoselective Alkylation and Conjugate Additions

Organocatalysis has emerged as a powerful tool for the stereoselective functionalization of α,β-unsaturated systems like acrylates. Chiral secondary amines are particularly effective in activating enals and enones toward conjugate addition through the formation of chiral iminium ion intermediates. unipd.it

A notable strategy involves the light-driven, organocatalytic β-benzylation of α,β-unsaturated aldehydes. unipd.it In this process, a secondary amine catalyst condenses with the enal to form a chiral iminium ion. Simultaneously, a 2-alkyl-benzophenone, upon photoexcitation, generates a transient hydroxy-o-quinodinomethane. This reactive intermediate is then intercepted by the iminium ion in a stereoselective Michael-type addition, leading to the β-benzylated product. unipd.it Theoretical studies have confirmed that this reaction proceeds via a conjugate addition pathway rather than a competing [4+2] cycloaddition. unipd.it The efficiency and stereoselectivity of this transformation are highly dependent on the choice of catalyst, solvent, and acidic additives. For instance, modifying the catalyst scaffold with bulky silyl (B83357) groups and using diphenylphosphoric acid as an additive can significantly improve both reactivity and enantioselectivity. unipd.it

This methodology is applicable to a range of enals, including those with aliphatic chains and aromatic moieties, demonstrating its synthetic utility. unipd.it

Table 1: Organocatalytic β-Benzylation of Enals

Catalyst Substrate (Enal) Additive Solvent Yield (%) ee (%) Reference
Chiral Secondary Amine Cinnamaldehyde Diphenylphosphoric Acid 1,2-Dichlorobenzene High High unipd.it
Chiral Secondary Amine 5-Amino-2-pentenal (Cbz-protected) Diphenylphosphoric Acid 1,2-Dichlorobenzene - - unipd.it

Data represents typical outcomes for this class of reaction.

Transition Metal Catalysis for Cross-Coupling and Cyclization

Transition metals, particularly palladium and nickel, are workhorses in modern organic synthesis, enabling a vast array of cross-coupling and cyclization reactions that are applicable to substrates like benzyl (B1604629) 2-ethoxyacrylate.

Palladium catalysts are renowned for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. In the context of benzyl acrylate (B77674) derivatives, palladium catalysis has been employed for debenzylative cross-coupling reactions and difluoroolefination.

One significant application is the debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides to synthesize diaryl sulfides. organic-chemistry.org This reaction is efficiently catalyzed by a system derived from Pd(dba)₂ and a phosphine ligand like NiXantPhos. The proposed mechanism involves a tricatalytic cycle that includes α-arylation of the sulfide, C-S bond cleavage, and subsequent C-S bond formation. organic-chemistry.org The choice of base, such as NaN(SiMe₃)₂, is critical for the reaction's success. organic-chemistry.org

Another novel transformation is the palladium-catalyzed difluoroolefination of benzyl tosylates, which provides access to gem-difluoro-2-trifluoromethyl styrene derivatives. rsc.orgnih.gov This reaction proceeds via oxidative addition of the palladium catalyst to the C-OTs bond, followed by a β-fluoride elimination pathway. nih.gov The presence of a trifluoromethyl group on the substrate is crucial for the success of this transformation. nih.gov Furthermore, palladium catalysts, often in conjunction with a copper co-catalyst, can facilitate the aerobic intermolecular cyclization of acrylic acids with olefins to produce α-methylene-γ-butyrolactones. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions

Catalyst System Substrate Type Reaction Type Product Type Yield Reference
Pd(dba)₂ / NiXantPhos Aryl Benzyl Sulfide Debenzylative Cross-Coupling Diaryl Sulfide Good to Excellent organic-chemistry.org
Pd(PPh₃)₄ Benzyl Alcohol Suzuki–Miyaura Coupling Diarylmethane - rsc.org
PdI₂ / DPPP Benzyl Tosylate Difluoroolefination gem-Difluorostyrene Good nih.gov
Pd(OCOCF₃)₂ / Cu(OAc)₂ Acrylic Acid + Olefin Aerobic Cyclization α-Methylene-γ-butyrolactone Improved with water removal nih.gov

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. They have been particularly effective in Heck-type reactions involving benzyl electrophiles and in the stereoselective coupling of benzylic alcohol derivatives. organic-chemistry.orgnih.gov

A significant development is the nickel-catalyzed intermolecular Heck-type benzylation of unactivated alkenes using benzyl chlorides. organic-chemistry.orgnih.govmit.edu This method is notable for its use of simple aliphatic olefins, including ethylene, its operation at room temperature, and its high regioselectivity for 1,1-disubstituted olefin products, avoiding isomerization to more common styrenyl byproducts. mit.edu The reaction mechanism is proposed to involve oxidative addition of Ni(0) to the benzyl chloride, followed by olefin coordination, migratory insertion, and β-hydride elimination. organic-chemistry.org

Nickel catalysts, in the presence of bidentate phosphine ligands, are also capable of stereospecific Kumada-type cross-coupling of enantioenriched benzylic ethers with Grignard reagents, proceeding with inversion of configuration at the benzylic center. nih.gov These catalysts can also effect ring-opening cross-couplings of cyclic ethers like tetrahydropyrans to furnish stereochemically rich acyclic products. nih.gov

Table 3: Nickel-Catalyzed Heck-Type Benzylation of Olefins

Ni-Catalyst Precursor Ligand Benzyl Substrate Olefin Substrate Selectivity Yield Reference
Ni(cod)₂ PCyPh₂ Benzyl chloride Ethylene High for 1,1-disubstitution Quantitative mit.edu
Ni(cod)₂ PCy₂Ph Substituted Benzyl chloride α-Olefins High for 1,1-disubstitution Good to Excellent organic-chemistry.org

Reaction conditions typically involve a base and proceed at room temperature.

Bimetallic catalysis, where two different metals work in concert, can unlock unique reactivity and enhance catalytic performance compared to their monometallic counterparts. rsc.org This synergy arises from electronic interactions, bifunctional effects, or the stabilization of reactive intermediates. rsc.org

A prime example is the nickel-titanium bimetallic system used for the asymmetric reductive aryl-benzylation of alkenes. cell.com In this system, titanium mediates the homolytic cleavage of the C-O bond in free benzyl alcohols to generate benzyl radicals. These radicals are then intercepted in a nickel-catalyzed asymmetric dicarbofunctionalization of a tethered olefin, leading to various chiral benzene-fused cyclic compounds with high enantioselectivity. cell.com

Similarly, a phosphine oxide-ligated Ni-Al bimetallic catalyst has been developed for the activation of benzylic C(sp³)–H bonds in formamides. nih.gov The reaction proceeds via a 4-membered nickelacycle to afford α,β-unsaturated γ-lactams. nih.gov In the realm of heterogeneous catalysis, bimetallic nanoparticles, such as Pd-Cu supported on materials like TiO₂, have shown superior performance in Heck coupling reactions of acrylates compared to monometallic catalysts, a phenomenon attributed to the synergistic effect between the two metals. mdpi.com Bimetallic Cu-Ni nanoparticles have also been employed for the selective oxidation of benzyl alcohol. mdpi.com

Table 4: Examples of Bimetallic Catalysis

Metallic System Reaction Type Substrate Type Key Feature Reference
Nickel-Titanium Reductive Aryl-Benzylation Alkenes / Benzyl Alcohols Ti-mediated radical generation cell.com
Nickel-Aluminum Benzylic C-H Activation Formamides Activation via 4-membered nickelacycle nih.gov
Palladium-Copper (NPs) Heck Coupling Acrylates / Bromoarenes Enhanced activity via synergism mdpi.com
Dinickel Complex Ethylene/Acrylate Copolymerization Ethylene / Acrylates Chain growth on both Ni centers acs.org

Brønsted Acid and Lewis Acid Catalyzed Reactions

Acid catalysis provides a fundamental approach to activating both the benzyl and acrylate moieties of benzyl 2-ethoxyacrylate for various transformations.

Brønsted acids can activate substrates by protonation. unibo.it For instance, strong Brønsted acids like trifluoromethanesulfonic acid are capable of initiating Prins-type cyclization reactions involving alkenes. bris.ac.uk Chiral Brønsted acids, such as those derived from BINOL, have been investigated for promoting enantioselective reactions. acs.org

Lewis acids, which accept an electron pair, are widely used to activate carbonyls and alcohols. The Baylis-Hillman reaction, which couples an α,β-unsaturated carbonyl compound with an aldehyde, can be accelerated by Lewis acids like lanthanide and group III metal triflates. 140.122.64 An effective asymmetric variant of this reaction has been developed using chiral Lewis acid catalysts, achieving good to high enantioselectivities with acrylates as the Michael acceptor. 140.122.64 Furthermore, strong Lewis acids such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, have been shown to catalyze the direct deoxygenative cyanation of benzyl alcohols, highlighting their ability to activate the C-O bond of the benzyl group. mdpi.com The cleavage of the aliphatic linkage in benzylnaphthalene is also readily catalyzed by Lewis acids like AlCl₃ and ZnCl₂. scispace.com

Table 5: Acid-Catalyzed Transformations

Catalyst Type Catalyst Example Reaction Type Substrate Activated Reference
Brønsted Acid Trifluoromethanesulfonic Acid Prins Cyclization Alkene bris.ac.uk
Lewis Acid Yb(OTf)₃ / Chiral Ligand Asymmetric Baylis-Hillman Acrylate / Aldehyde 140.122.64
Lewis Acid B(C₆F₅)₃ Cyanation Benzyl Alcohol mdpi.com
Lewis Acid AlCl₃ C-C Bond Cleavage Benzylnaphthalene scispace.com

Base-Mediated Transformations

Bases play a crucial role in many transformations of acrylate derivatives, either as stoichiometric reagents or as catalysts. They are often essential components in transition metal-catalyzed cross-coupling reactions, where they facilitate steps like deprotonation or the regeneration of the active catalyst. For example, in the palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides, a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) was identified as optimal. organic-chemistry.org

In the context of the Wittig olefination, a common method for alkene synthesis, strong bases like potassium tert-butoxide are used to deprotonate the phosphonium salt to generate the ylide intermediate. escholarship.org

The classic Baylis-Hillman reaction, which forms a C-C bond at the α-position of an activated alkene, is typically mediated by a nucleophilic tertiary amine base, with 1,4-diazabicyclo[2.2.2]octane (DABCO) being the most common catalyst. 140.122.64 The base adds to the acrylate in a conjugate fashion to form a zwitterionic enolate, which then acts as the nucleophile that attacks an aldehyde. 140.122.64

Table 6: Role of Bases in Transformations

Base Base Type Reaction Role of Base Reference
NaN(SiMe₃)₂ Strong, Non-nucleophilic Pd-Catalyzed Cross-Coupling Reagent in Catalytic Cycle organic-chemistry.org
Potassium tert-butoxide Strong Base Wittig Olefination Ylide Generation escholarship.org
DABCO Nucleophilic Tertiary Amine Baylis-Hillman Reaction Catalyst 140.122.64

Computational and Theoretical Investigations on Benzyl 2 Ethoxyacrylate and Analogues

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the properties of molecules like Benzyl (B1604629) 2-ethoxyacrylate at the electronic level. These methods provide fundamental insights into the molecule's structure, reactivity, and spectroscopic characteristics.

Electronic Structure Elucidation and Analysis

DFT calculations are instrumental in elucidating the electronic structure of molecules. For a compound like Benzyl 2-ethoxyacrylate, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to optimize the molecular geometry and determine key electronic properties. niscpr.res.in

Key Electronic Properties Investigated via DFT:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic transitions. nih.gov For analogous benzyl derivatives, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO is typically centered on the acrylate (B77674) moiety, indicating the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is valuable for predicting sites of intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions within the molecule, revealing the nature of bonding and delocalization of electron density. nih.gov

Illustrative Data for a Benzyl Acrylate Analogue:

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Note: This data is representative of a generic benzyl acrylate derivative and not specific to this compound.

Theoretical Spectroscopic Property Prediction (e.g., Chemical Shifts)

Quantum chemical methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). arabjchem.orgnih.gov Theoretical predictions for related benzyl ethers and acrylates have shown good correlation with experimental values. arabjchem.orgresearchgate.net Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Illustrative Predicted ¹H NMR Chemical Shifts for a Substituted Benzyl Ether Analogue:

ProtonPredicted Chemical Shift (ppm)
Aromatic-H7.2 - 7.4
Methylene-H5.1
Alkoxy-H3.8

Note: This data is illustrative and based on calculations for a benzyl ether analogue. arabjchem.org Specific shifts for this compound would depend on its precise geometry and electronic environment.

UV-Vis Spectroscopy: TD-DFT calculations are employed to predict electronic absorption spectra (UV-Vis). nih.gov By calculating the energies of electronic transitions between molecular orbitals and their corresponding oscillator strengths, one can simulate the UV-Vis spectrum. For molecules with aromatic and carbonyl chromophores like this compound, TD-DFT can identify the nature of the electronic transitions (e.g., π → π* or n → π*). nih.gov

Reaction Mechanism Elucidation via Potential Energy Surface Mapping

Computational chemistry provides a powerful means to explore the mechanisms of chemical reactions by mapping the potential energy surface (PES). The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry.

For reactions involving this compound, such as hydrolysis or polymerization, computational methods can identify the most favorable reaction pathways. researchgate.net This involves locating and characterizing stationary points on the PES, including reactants, products, intermediates, and transition states.

Transition State Characterization and Stability

A transition state (TS) represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov Locating the TS is a critical step in understanding the reaction mechanism. Computational methods like synchronous transit-guided quasi-Newton (STQN) are used to find TS structures.

Once located, the stability of the transition state is assessed by its energy relative to the reactants. A lower transition state energy implies a faster reaction rate. For reactions of acrylate analogues, the structure of the transition state provides insights into the bonding changes occurring during the reaction. researchgate.net

Activation Energy Determination for Key Steps

The activation energy (Ea) is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. liverpool.ac.uk DFT calculations are commonly used to compute activation energies for elementary reaction steps. liverpool.ac.uk

For example, in the context of acrylate polymerization, DFT has been used to calculate the activation energies for initiation, propagation, and termination steps. These calculations have revealed how substituents on the acrylate moiety can influence the reaction barriers. youtube.com

Illustrative Activation Energies for Acrylate Polymerization Reactions:

Reaction StepCalculated Activation Energy (kcal/mol)
Radical Addition5 - 10
Hydrogen Abstraction10 - 15

Note: This data is generalized from studies on various acrylate monomers and is not specific to this compound.

Molecular Orbital Theory Applications in Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity based on the behavior of electrons in molecules. youtube.com The application of MO theory, particularly Frontier Molecular Orbital (FMO) theory, is invaluable for predicting the reactivity of molecules like this compound.

FMO theory posits that the most significant interactions in a chemical reaction occur between the HOMO of one molecule and the LUMO of another. researchgate.net

Predicting Reaction Sites: The spatial distribution of the HOMO and LUMO in this compound can predict where the molecule is most likely to react. The HOMO, being the orbital from which an electron is most easily removed, indicates sites susceptible to electrophilic attack. Conversely, the LUMO, being the orbital that most readily accepts an electron, points to sites prone to nucleophilic attack.

Understanding Reaction Selectivity: In reactions with multiple possible outcomes, the relative energies and orbital coefficients of the FMOs can help predict which product is more likely to form. For instance, in a cycloaddition reaction, the regioselectivity can often be explained by considering the most favorable HOMO-LUMO overlap between the reacting species.

Rationalizing Reaction Barriers: The energy gap between the HOMO and LUMO can be correlated with the activation energy of a reaction. A smaller HOMO-LUMO gap generally suggests a more facile reaction, as less energy is required to promote electrons and initiate bond formation/breakage.

The principles of MO theory are foundational to the more quantitative predictions made by DFT and other quantum chemical methods.

Q & A

Q. What are the recommended synthetic routes and purification methods for Benzyl 2-ethoxyacrylate?

this compound can be synthesized via esterification using benzyl chloroformate under basic conditions. A typical protocol involves reacting 2-ethoxyacrylic acid with benzyl chloroformate in dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Post-synthesis, purification is critical: recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity using HPLC (>98% peak area) .

Q. How can key physicochemical properties (e.g., logP, PSA) be experimentally determined or computationally predicted?

  • logP (Octanol-water partition coefficient): Calculate using software like MarvinSuite or experimentally via shake-flask method (partitioning between octanol and water phases, followed by UV-Vis quantification) .
  • Polar Surface Area (PSA): Use computational tools (e.g., ChemAxon) based on molecular structure, or derive from crystallographic data .
    Reported values for related benzyl esters suggest logP ≈ 3.5 and PSA ≈ 43 Ų, consistent with its moderate hydrophobicity and hydrogen-bonding capacity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with skin/eyes; rinse immediately with water if exposed .
  • Storage: Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Structural Confirmation: ¹H/¹³C NMR (CDCl₃ solvent, δ 5.1–5.3 ppm for benzyl protons, δ 165–170 ppm for ester carbonyl) and FT-IR (C=O stretch ~1720 cm⁻¹) .
  • Purity Assessment: HPLC with C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
  • Mass Analysis: HRMS (ESI+) for molecular ion [M+H]⁺ or [M+Na]⁺ .

Q. How does this compound behave under varying pH and temperature conditions?

  • pH Stability: Hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding 2-ethoxyacrylic acid and benzyl alcohol. Use buffered solutions (pH 6–8) for aqueous studies .
  • Thermal Stability: Decomposes above 150°C; store below 25°C. Monitor via TGA (5% weight loss at ~120°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products?

  • Kinetic Modeling: Use time-course studies (e.g., GC/MS or HPLC sampling) to identify rate-limiting steps. For esterification, higher temperatures (40–50°C) accelerate kinetics but may promote hydrolysis—balance with catalyst (e.g., DMAP) use .
  • Solvent Selection: Non-polar solvents (e.g., toluene) improve esterification efficiency by shifting equilibrium via azeotropic water removal .

Q. How should researchers address contradictions in reported synthetic yields or purity data?

  • Comparative Analysis: Replicate protocols from literature with controlled variables (e.g., solvent purity, reagent ratios). For example, discrepancies in benzyl ester yields often arise from inadequate drying of intermediates .
  • Advanced Purification: Employ preparative HPLC or fractional crystallization to isolate high-purity batches for benchmarking .

Q. What role does this compound play in prodrug or targeted drug delivery systems?

The benzyl ester group enhances lipophilicity, facilitating cell membrane penetration. It can act as a prodrug moiety, with enzymatic cleavage (e.g., esterases) releasing active 2-ethoxyacrylic acid in vivo. Applications include covalent inhibitor frameworks for kinase targets .

Q. Can computational models predict the reactivity of this compound in novel reactions?

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic reactivity at the α,β-unsaturated ester site, guiding Michael addition or Diels-Alder reaction designs. Solvent effects (PCM models) refine predictions .

Q. What are the degradation pathways of this compound under environmental or biological conditions?

  • Hydrolysis: Dominant pathway in aqueous media, accelerated by esterases or acidic/basic conditions .
  • Oxidative Degradation: ROS (e.g., hydroxyl radicals) attack the double bond, forming epoxides or diols. Study via LC-MS/MS to identify degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.